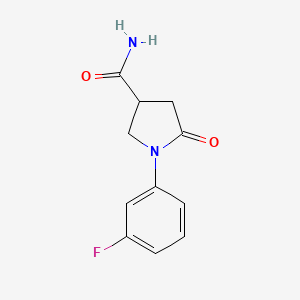![molecular formula C14H13ClN2O3 B6126424 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Mechanism of Action
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide works by inhibiting the activity of certain enzymes known as kinases. These enzymes play a crucial role in the growth and survival of cancer cells and are also involved in the regulation of the immune system. By inhibiting these enzymes, this compound can slow down the growth of cancer cells and modulate the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide depend on the specific kinases that it targets. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In immune cells, it can modulate the activity of various signaling pathways, leading to the suppression of the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide in lab experiments is its specificity towards certain kinases, which allows for precise targeting of specific pathways. However, its potency and selectivity can also be a limitation, as it may have off-target effects and cause toxicity in non-target cells.
Future Directions
There are several potential future directions for the research on 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide. One area of interest is the development of new derivatives and analogs with improved potency and selectivity. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Finally, more studies are needed to understand its mechanism of action and optimize its use in clinical settings.
Conclusion:
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide is a promising compound with potential applications in various fields, including cancer treatment and immunomodulation. Its specific targeting of certain kinases allows for precise modulation of specific pathways, but its potency and selectivity can also be a limitation. Further research is needed to optimize its use and explore its potential in other fields.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide involves several steps. The process starts with the reaction of 4-chloroaniline with 2-methyl-3-furoic acid to form 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]acetamide. This intermediate is then treated with ethyl chloroformate and triethylamine to obtain the final product, 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide.
Scientific Research Applications
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide has been extensively studied for its potential applications in various fields. One of the major areas of research is cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9-12(6-7-19-9)14(18)20-17-13(16)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCCEILLOHKVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(dimethylamino)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126344.png)

![N-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B6126365.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6126369.png)
![7-(3,4-difluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6126371.png)


![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)
![6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6126434.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)